4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a 2,6-difluorobenzyl group and at the 4-position with a chloromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the 2,6-difluorobenzyl and chloromethyl substituents. The presence of these groups would likely influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring and the substituents. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the 2,6-difluorobenzyl group could influence the compound’s electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Analysis of Intermolecular Interactions
- Research Focus : Examination of biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives, for their intermolecular interactions.
- Key Findings : Different types of intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions, were observed in the crystal structures of these derivatives.
- Study Details : The study involved the synthesis and characterization of these derivatives, exploring their solvatomorphic behavior and intermolecular interactions using techniques like DSC, TGA, and Hirshfeld surfaces analysis.
- Relevance : Provides insights into the nature and energetics of interactions in 1,2,4-triazole derivatives, which can be crucial for their applications in various scientific fields.
- Source : (Shukla et al., 2014).
Synthesis and Reactivity Studies
- Research Focus : Exploration of synthesis and bromine → lithium exchange reactions in 1-substituted 4,5-dibromo-1H-1,2,3-triazoles.
- Key Findings : Demonstrated the synthesis of various 1,2,3-triazoles and their reactivity, leading to a range of derivatives.
- Study Details : Employed different reactants like chloromethyl methyl ether and benzyl chloride under varying conditions to yield products with different substitutions.
- Relevance : Offers a deeper understanding of the synthetic routes and chemical reactivity of triazole derivatives, which is essential for designing new compounds in medicinal and material science research.
- Source : (Iddon & Nicholas, 1996).
Study of π-Hole Tetrel Bonding Interactions
- Research Focus : Investigating the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives.
- Key Findings : Identified significant O⋯π-hole tetrel bonding interactions in the solid state of these compounds.
- Study Details : Analysis involved Hirshfeld surface analysis, DFT calculations, and Bader's theory, providing insight into the nucleophilic/electrophilic nature of certain groups and their impact on interaction energy.
- Relevance : Enhances understanding of molecular interactions in triazole derivatives, which can influence their use in drug design and material science.
- Source : (Ahmed et al., 2020).
Development of Energetic Salts
- Research Focus : Creation of triazolyl-functionalized monocationic and diquaternary energetic salts.
- Key Findings : The study led to the development of energetic salts with good thermal stability and high density.
- Study Details : Utilized 1-(chloromethyl)-1H-1,2,4-triazole in various reactions to synthesize these salts, characterized by DSC, TGA, and density determinations.
- Relevance : The findings contribute to the field of energetic materials, potentially offering new substances for use in explosives or propellants.
- Source : (Wang et al., 2007).
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2,6-difluorophenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-7-5-16(15-14-7)6-8-9(12)2-1-3-10(8)13/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRGWMWKLTEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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